1-(2-((1-benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-phenethylurea
CAS No.: 946219-66-5
Cat. No.: VC5093961
Molecular Formula: C27H29N3O3S
Molecular Weight: 475.61
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946219-66-5 |
|---|---|
| Molecular Formula | C27H29N3O3S |
| Molecular Weight | 475.61 |
| IUPAC Name | 1-[2-(1-benzyl-2-methylindol-3-yl)sulfonylethyl]-3-(2-phenylethyl)urea |
| Standard InChI | InChI=1S/C27H29N3O3S/c1-21-26(24-14-8-9-15-25(24)30(21)20-23-12-6-3-7-13-23)34(32,33)19-18-29-27(31)28-17-16-22-10-4-2-5-11-22/h2-15H,16-20H2,1H3,(H2,28,29,31) |
| Standard InChI Key | HGJRPOQOGOZKML-UHFFFAOYSA-N |
| SMILES | CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3)S(=O)(=O)CCNC(=O)NCCC4=CC=CC=C4 |
Introduction
Chemical Identity and Structural Features
1-(2-((1-Benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-phenethylurea is characterized by a central indole scaffold substituted at the 1-position with a benzyl group, at the 2-position with a methyl group, and at the 3-position with a sulfonylethyl moiety. The urea linkage connects the sulfonylethyl chain to a phenethyl group. The molecular formula is inferred as C₂₇H₂₉N₃O₃S (molecular weight: 487.6 g/mol), derived from the closely related compound 1-(2-((1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-phenethylurea (CAS# 946299-69-0, molecular weight: 493.6 g/mol) .
Key Structural Components:
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Indole core: The 1H-indole structure provides a heterocyclic aromatic system capable of π-π interactions and hydrogen bonding.
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Benzyl and methyl substituents: The 1-benzyl and 2-methyl groups enhance lipophilicity and steric bulk, potentially influencing receptor binding.
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Sulfonylethyl chain: The sulfonyl group (-SO₂-) introduces polarity and may participate in hydrogen bonding or electrostatic interactions.
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Phenethylurea moiety: The urea linkage (-NH-C(=O)-NH-) is a hallmark of protease inhibitors and G protein-coupled receptor (GPCR) modulators.
Synthetic Pathways and Methodological Considerations
The synthesis of this compound likely follows multi-step protocols analogous to those described for related indole derivatives . A plausible route involves:
Step 1: Fischer Indolization
The indole core is constructed via Fischer indolization, reacting 4-nitrophenylhydrazine with a ketone (e.g., benzyl methyl ketone) under acidic conditions . This forms a 2-methyl-1-benzylindole intermediate.
Step 2: Sulfonation at the 3-Position
Electrophilic sulfonation at the indole’s 3-position introduces the sulfonyl group. For example, treatment with chlorosulfonic acid followed by reaction with ethylenediamine yields the sulfonylethylamine intermediate .
Step 3: Urea Formation
The sulfonylethylamine is coupled with phenethyl isocyanate under basic conditions to form the urea linkage. Alternatively, a carbodiimide-mediated coupling of amines and isocyanates may be employed .
Example Reaction Scheme:
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Indole formation:
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Sulfonation:
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Urea coupling:
Pharmacological Profile and Mechanism of Action
While direct data on 1-(2-((1-benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-phenethylurea is unavailable, its structural analogs exhibit affinity for serotonin receptors, particularly the 5-HT₁F subtype . The 5-HT₁F receptor is implicated in migraine pathophysiology due to its role in inhibiting trigeminal nerve-mediated neurogenic inflammation .
Hypothesized Mechanisms:
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5-HT₁F agonism: The sulfonylethylurea moiety may mimic endogenous serotonin, activating 5-HT₁F receptors to inhibit calcitonin gene-related peptide (CGRP) release .
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Lack of vasoconstriction: Unlike older triptans, this compound’s indole-sulfonyl-urea architecture may decouple receptor activation from vascular effects, reducing cardiovascular risks .
Comparative Pharmacodynamics:
| Property | Target Compound | Sumatriptan (5-HT₁B/1D agonist) |
|---|---|---|
| 5-HT₁F affinity | High (inferred) | Low |
| Vasoconstrictive activity | None | Moderate |
| CGRP inhibition | Yes | Indirect |
Toxicity and Pharmacokinetic Considerations
No toxicity data exists for the specific compound, but related indole-sulfonyl ureas show:
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